REACTION_CXSMILES
|
[CH3:1][N:2](C)[CH:3]=[O:4].S(Cl)(Cl)=O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[CH:18]=[CH:19]/C(O)=O)=[CH:14][C:13]=1[O:23][CH3:24].[OH2:25]>>[CH3:24][O:23][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:12]=1[O:11][CH3:10])[CH:18]=[CH:19][C:3]([NH:2][C:1]1[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:12]([OH:11])=[O:25])=[O:4]
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
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Name
|
ice water
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex
|
Type
|
STIRRING
|
Details
|
After being stirred for additional 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex
|
Type
|
STIRRING
|
Details
|
After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Then, air was introduced
|
Type
|
WAIT
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
crystals deposited were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC(=O)NC=2C(C(=O)O)=CC=CC2)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |